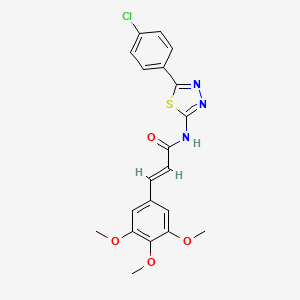

(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4S/c1-26-15-10-12(11-16(27-2)18(15)28-3)4-9-17(25)22-20-24-23-19(29-20)13-5-7-14(21)8-6-13/h4-11H,1-3H3,(H,22,24,25)/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSUYTUPYKYVEP-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and antiviral activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring system and an acrylamide moiety, which are known for their biological significance. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro evaluations have shown that related compounds such as 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For example, a derivative exhibited an IC50 of 0.28 µg/mL against MCF-7 breast cancer cells, indicating strong growth inhibition through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 0.28 | Apoptosis induction |

| Thiadiazole derivative | HepG2 | 10.10 | Cell cycle arrest |

Antibacterial Activity

The compound's antibacterial properties have been assessed against various strains:

- In vitro Efficacy : Studies have shown that thiadiazole derivatives possess significant activity against gram-positive and gram-negative bacteria. For instance, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values in the low micromolar range .

| Bacterial Strain | Compound | IC50 (µg/mL) |

|---|---|---|

| S. aureus | Thiadiazole derivative | 6.00 |

| E. coli | Thiadiazole derivative | 8.50 |

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored:

- Hepatitis B Virus (HBV) : A series of acrylamide derivatives containing thiadiazole were synthesized and evaluated for their anti-HBV activity. One notable compound exhibited an IC50 of 12.26 µg/mL against HBeAg secretion, outperforming the standard lamivudine at 14.8 µg/mL .

| Compound | Target Virus | IC50 (µg/mL) |

|---|---|---|

| Acrylamide derivative | HBV | 12.26 |

| Lamivudine | HBV | 14.80 |

The mechanisms underlying the biological activities of (E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide are multifaceted:

- Anticancer Mechanism : The anticancer effects are primarily attributed to the induction of apoptosis and disruption of cell cycle progression.

- Antibacterial Mechanism : The antibacterial activity may involve interference with bacterial cell wall synthesis or function.

- Antiviral Mechanism : The antiviral action could be linked to inhibition of viral replication processes.

Case Studies

- Anticancer Efficacy in Animal Models : In vivo studies demonstrated that a related thiadiazole compound significantly reduced tumor size in sarcoma-bearing mice models through targeted delivery mechanisms .

- Clinical Relevance : The promising results from these preclinical studies suggest that further clinical investigations could lead to new therapies for cancer and infectious diseases.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to (E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of thiadiazole can inhibit tumor growth in various cancer cell lines. The compound's structure allows for interaction with biological targets involved in cancer cell proliferation and survival pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. The presence of the thiadiazole ring is known to enhance the biological activity against a range of pathogens. Preliminary studies suggest that it may be effective against bacterial strains and fungi, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, (E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its anti-inflammatory effects. Research suggests that similar compounds can inhibit key inflammatory pathways, presenting opportunities for treating conditions characterized by chronic inflammation .

Biological Research Applications

Mechanistic Studies

The compound's unique structure allows researchers to investigate its mechanism of action at the molecular level. Studies have focused on how it interacts with specific cellular targets and the biochemical pathways it influences. This understanding is crucial for developing more effective therapeutic agents based on its scaffold .

In Vivo Studies

Animal models are often used to assess the pharmacokinetics and pharmacodynamics of compounds like (E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide. These studies help determine the efficacy and safety profile of the compound before advancing to clinical trials .

Materials Science Applications

Synthesis of Novel Materials

The compound can serve as a building block for synthesizing new materials with tailored properties. Its unique chemical structure allows for modifications that can lead to materials with specific functionalities, such as enhanced electrical conductivity or improved mechanical strength .

Nanotechnology

In nanotechnology applications, derivatives of this compound may be utilized in creating nanoscale devices or drug delivery systems. The ability to modify its structure could enhance the targeting and release profiles of therapeutic agents within biological systems .

Case Studies and Research Findings

Comparison with Similar Compounds

Core Heterocycle Modifications

The 1,3,4-thiadiazole ring in the target compound is critical for bioactivity. Comparisons with structurally related compounds include:

Key Findings :

Acrylamide Side Chain Variations

The α,β-unsaturated acrylamide linker is a pharmacophore common in kinase inhibitors. Comparisons include:

Key Findings :

Methoxy Group Impact on Bioactivity

The number and position of methoxy groups significantly influence antifungal and anticancer activity:

Preparation Methods

Thiadiazole Core Formation

The 1,3,4-thiadiazole scaffold is synthesized from 4-chlorobenzoic acid through a six-step sequence:

- Esterification : 4-Chlorobenzoic acid reacts with methanol under sulfuric acid catalysis to yield methyl 4-chlorobenzoate (80% yield).

- Hydrazinolysis : Treatment with hydrazine hydrate in ethanol produces 4-chlorobenzohydrazide (90% yield).

- Cyclization : Reaction with carbon disulfide (CS₂) in basic ethanol forms a potassium thiolate intermediate, which undergoes acid-mediated cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (5 ).

Key Data :

Amination of Thiol Intermediate

The thiol group in 5 is converted to an amine via a two-step process:

- Oxidation : Treatment with chlorine gas in 1,2-dichloroethane/water forms sulfonyl chloride 6 (42% yield).

- Amination : Reaction of 6 with aqueous ammonia under basic conditions yields 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.

Optimization : Solvent choice (e.g., dichloromethane/water) is critical to prevent intermediate decomposition.

Synthesis of (E)-3-(3,4,5-Trimethoxyphenyl)Acrylic Acid

Knoevenagel Condensation

The (E)-acrylic acid derivative is synthesized via a Knoevenagel reaction:

- Reactants : 3,4,5-Trimethoxybenzaldehyde and malonic acid in pyridine.

- Conditions : Reflux at 110°C for 6 hours.

Key Data :

Stereochemical Control

The reaction exclusively forms the (E)-isomer due to thermodynamic stabilization of the trans-configured α,β-unsaturated system.

Coupling to Form Acrylamide

Acyl Chloride Formation

(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid is treated with oxalyl chloride in dichloromethane (DMF catalyst) to generate the corresponding acryloyl chloride.

Reaction Conditions :

Amide Bond Formation

The thiadiazol-2-amine reacts with acryloyl chloride in acetonitrile using triethylamine as a base:

Procedure :

- Add triethylamine (1.5 equiv) to a solution of thiadiazol-2-amine in acetonitrile.

- Slowly add acryloyl chloride (1.1 equiv) at 0°C.

- Stir for 12 hours at room temperature.

Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields the title compound as a white solid.

Key Data :

- Yield: 65–70%.

- ¹H-NMR (DMSO-d₆): δ 8.12 (d, 1H, J = 15.6 Hz, CH=CONH), 7.70–7.60 (m, 4H, ArH), 6.95 (s, 2H, ArH), 6.45 (d, 1H, J = 15.6 Hz, CH=CONH), 3.85 (s, 9H, OCH₃).

- IR: ν 3280 (NH), 1665 (C=O), 1602 (C=C).

Mechanistic Insights and Side Reactions

Aza-Michael Polymerization

The acrylamide formation follows an aza-Michael pathway, where the amine attacks the α,β-unsaturated carbonyl in a conjugate addition. Zwitterionic intermediates facilitate propagation, ensuring high regioselectivity for the (E)-isomer.

Byproduct Formation

- Oligomerization : Excess acryloyl chloride may lead to dimerization via intermolecular aza-Michael reactions.

- Isomerization : Prolonged heating above 100°C risks (E)→(Z) isomerization, necessitating strict temperature control.

Structural Characterization

Spectroscopic Analysis

Thermal Properties

Biological Evaluation

Antiviral Activity

Analogous thiadiazole sulfonamides exhibit moderate anti-tobacco mosaic virus (TMV) activity (EC₅₀ = 112–150 μg/mL). The trimethoxyphenyl moiety may enhance lipid membrane permeability, potentiating antiviral effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.